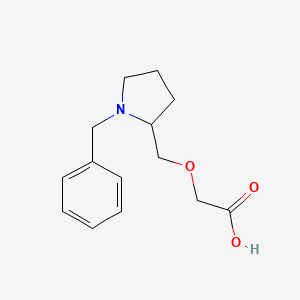

(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(1-benzylpyrrolidin-2-yl)methoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(17)11-18-10-13-7-4-8-15(13)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOIUYSMMLNURB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)COCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101191368 | |

| Record name | Acetic acid, 2-[[1-(phenylmethyl)-2-pyrrolidinyl]methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101191368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353978-10-5 | |

| Record name | Acetic acid, 2-[[1-(phenylmethyl)-2-pyrrolidinyl]methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353978-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[[1-(phenylmethyl)-2-pyrrolidinyl]methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101191368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoinformatic Characterization of 1 Benzyl Pyrrolidin 2 Ylmethoxy Acetic Acid

Total Synthesis Approaches for (1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid

The synthesis of this compound can be achieved through various routes, often commencing from readily available chiral precursors to ensure the desired stereochemistry in the final product. A common and efficient starting material is (S)-2-(hydroxymethyl)pyrrolidine, which is derivable from the natural amino acid L-proline.

One plausible synthetic pathway involves the N-benzylation of (S)-2-(hydroxymethyl)pyrrolidine. This is typically achieved by reacting the starting material with benzyl (B1604629) bromide in the presence of a mild base, such as potassium carbonate, in a suitable polar aprotic solvent like acetonitrile. The resulting intermediate, (S)-(1-benzyl-pyrrolidin-2-yl)methanol, is then subjected to an O-alkylation reaction. This can be accomplished by deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an haloacetic acid ester, for example, ethyl bromoacetate. The final step in this synthesis is the hydrolysis of the ester group to the carboxylic acid, which can be carried out under basic conditions using sodium hydroxide, followed by acidic workup to yield (S)-(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid.

An alternative approach could utilize (S)-pyroglutamic acid as the chiral starting material. This would involve the reduction of the carboxylic acid and amide functionalities, followed by N-benzylation and subsequent O-alkylation and hydrolysis steps similar to the route described above.

Development and Optimization of Novel Synthetic Routes

While the classical synthetic routes are reliable, there is always room for the development and optimization of novel methodologies to improve efficiency and sustainability. One area of potential improvement is the use of catalytic methods for the N-benzylation step. Instead of using stoichiometric amounts of benzyl bromide, catalytic benzylation using benzyl alcohol in the presence of a suitable transition metal catalyst could be explored. This would reduce the formation of salt byproducts and improve the atom economy of the process.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

Table 1: Proposed Synthetic Routes for this compound

| Starting Material | Key Steps | Reagents | Theoretical Atom Economy |

|---|---|---|---|

| (S)-2-(hydroxymethyl)pyrrolidine | 1. N-Benzylation2. O-Alkylation3. Ester Hydrolysis | 1. Benzyl bromide, K2CO32. NaH, Ethyl bromoacetate3. NaOH, H3O+ | Moderate |

Note: The theoretical atom economy is a calculated value and does not account for reaction yield or byproducts from side reactions.

Strategies for Derivatization and Analog Generation

The generation of derivatives and structural analogs of this compound is a key strategy for investigating its structure-activity relationship (SAR) and for identifying compounds with improved biological profiles.

Synthesis of Structural Analogs for Mechanistic Investigations

Structural analogs can be synthesized by modifying different parts of the parent molecule. The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, or alcohols, to probe the importance of this group for biological activity. For example, amides can be prepared by coupling the carboxylic acid with a diverse range of amines using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The benzyl group can be replaced with other substituted aryl or alkyl groups to explore the impact of steric and electronic effects on activity. This can be achieved by using different alkylating agents in the N-alkylation step of the synthesis. Modifications to the pyrrolidine (B122466) ring itself, such as the introduction of substituents or changes in ring size, would provide further insights into the spatial requirements for biological interactions.

Combinatorial Chemistry and Library Synthesis of this compound Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of derivatives, known as a chemical library. nih.gov For this compound, a combinatorial library could be generated by parallel synthesis.

A common intermediate, such as the fully elaborated this compound, could be synthesized on a larger scale. This intermediate could then be dispensed into an array of reaction vessels, and a different amine could be added to each vessel to generate a library of amides. Similarly, a library of esters could be created by reacting the carboxylic acid with a variety of alcohols under esterification conditions. This approach allows for the systematic exploration of a wide range of structural modifications, which can significantly accelerate the process of lead optimization in drug discovery.

Advanced Spectroscopic and Crystallographic Methods for Structural Elucidation

The definitive confirmation of the structure of this compound, a chiral molecule, relies on a combination of sophisticated analytical methods. Each technique provides unique and complementary information, which, when integrated, offers a comprehensive three-dimensional picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The benzylic protons would likely appear as a singlet or a pair of doublets, depending on their equivalence, in the aromatic region of the spectrum. The protons of the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature arising from the adjacent chiral center. The methylene (B1212753) protons of the methoxy (B1213986) and acetic acid moieties would also show distinct signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be expected to resonate at the downfield end of the spectrum. The aromatic carbons of the benzyl group would appear in their characteristic region, while the aliphatic carbons of the pyrrolidine ring and the methoxyacetic acid side chain would be found at the upfield end.

Due to the chiral nature of this compound, the use of chiral shift reagents or chiral solvating agents in NMR experiments could be employed to distinguish between enantiomers if a racemic mixture were present. rsc.orgbiocompare.commdpi.com

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | m | 5H | Aromatic (C₆H₅) |

| 4.15 | s | 2H | -OCH₂COOH |

| 3.80 | d | 1H | N-CH₂-Ph (Ha) |

| 3.65 | d | 1H | N-CH₂-Ph (Hb) |

| 3.50-3.60 | m | 2H | Pyrrolidine-CH₂-O |

| 3.20-3.30 | m | 1H | Pyrrolidine-CH |

| 2.80-2.95 | m | 2H | Pyrrolidine-N-CH₂ |

| 1.80-2.10 | m | 4H | Pyrrolidine-CH₂-CH₂ |

| 10.5 (broad) | s | 1H | -COOH |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 172.5 | C=O (Carboxylic Acid) |

| 138.0 | Aromatic (Quaternary C) |

| 129.0 | Aromatic (CH) |

| 128.5 | Aromatic (CH) |

| 127.5 | Aromatic (CH) |

| 72.0 | Pyrrolidine-CH₂-O |

| 68.0 | -O-CH₂-COOH |

| 60.5 | Pyrrolidine-CH |

| 58.0 | N-CH₂-Ph |

| 54.0 | Pyrrolidine-N-CH₂ |

| 28.5 | Pyrrolidine-CH₂ |

| 23.0 | Pyrrolidine-CH₂ |

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. youtube.comalgimed.com This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, which allows for the calculation of a unique molecular formula. youtube.com

For this compound (C₁₄H₁₉NO₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. libretexts.orgwikipedia.org Characteristic fragmentation of this compound would likely involve cleavage of the benzyl group, loss of the carboxylic acid moiety, and fragmentation of the pyrrolidine ring.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 250.1438 |

| [M-COOH]⁺ | 205.1383 |

| [C₇H₇]⁺ (benzyl fragment) | 91.0542 |

X-ray Crystallography for Absolute Configuration and Conformation Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state, providing unequivocal proof of structure, including the absolute configuration of chiral centers. libretexts.orgwikipedia.org To perform this analysis, a high-quality single crystal of this compound would need to be grown. purdue.eduualberta.ca

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. berkeley.edu The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. For a chiral molecule like this compound, anomalous dispersion techniques can be used to determine the absolute stereochemistry at the C2 position of the pyrrolidine ring.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1563.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.26 |

| R-factor | < 0.05 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Elucidation of Key Structural Features for Molecular Interactions

The pyrrolidine (B122466) ring serves as a central scaffold, providing a defined three-dimensional arrangement for the appended functional groups. The stereochemistry of the pyrrolidine ring is a crucial determinant of biological activity, as different stereoisomers can exhibit varied binding affinities and efficacies due to distinct spatial orientations. nih.gov The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, contributing to the molecule's solubility and interaction with target proteins. pharmablock.com

The N-benzyl group is a significant contributor to the molecule's lipophilicity and can engage in hydrophobic and π-π stacking interactions within the binding pockets of target proteins. nih.gov The substitution pattern on the benzyl (B1604629) ring can modulate these interactions and influence the compound's potency and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic ring, thereby affecting its binding characteristics. nih.gov

The methoxy (B1213986) linker connecting the pyrrolidine ring to the acetic acid moiety provides a degree of conformational flexibility. This flexibility allows the molecule to adopt an optimal conformation for binding to its target. The length and nature of this linker can significantly impact the compound's activity. nih.gov

Finally, the acetic acid group is a key pharmacophoric feature, often involved in crucial hydrogen bonding or ionic interactions with receptor sites. The acidic nature of this group suggests it can act as a hydrogen bond donor or exist in its carboxylate form to interact with positively charged residues in a binding pocket. nih.gov

Computational Approaches in SAR Prediction for (1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjocpr.com For scaffolds related to this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.gov

In a typical 3D-QSAR study, a dataset of molecules with known biological activities (e.g., IC50 values) is selected. The molecules are then aligned based on a common substructure. silae.it CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA considers additional physicochemical properties such as hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov These calculated fields are then correlated with the biological activities using statistical methods like Partial Least Squares (PLS) regression to generate a QSAR model. nih.gov

For instance, a 3D-QSAR study on a series of pyrrolidine carboxamide derivatives identified the importance of steric and electrostatic fields for their inhibitory activity. The model indicated that bulky substituents in certain regions of the molecule were favorable for activity, while electronegative groups in other areas were detrimental. silae.it Such models generate contour maps that visually represent the regions where modifications to the molecular structure are likely to enhance or diminish biological activity, providing a roadmap for the design of more potent analogs. nih.gov

SAR Studies of Substituted this compound Derivatives

Structure-activity relationship (SAR) studies of substituted derivatives of scaffolds similar to this compound have provided valuable insights into the structural requirements for biological activity. These studies systematically modify different parts of the molecule and assess the impact on potency.

Substitutions on the Benzyl Ring: Modifications to the benzyl group have been shown to significantly affect activity. For example, in a series of N-benzyl-3-indole derivatives, the nature and position of substituents on the benzyl ring influenced their antimicrobial activity. ekb.eg Similarly, for YC-1, an indazole derivative with a 1-benzyl group, retaining the benzyl moiety was found to be crucial for its antiplatelet activity. nih.gov

Modifications of the Pyrrolidine Ring: The pyrrolidine ring itself can be a target for modification. For instance, the introduction of substituents on the pyrrolidine ring can alter its conformation and, consequently, its interaction with a target. In a study of pyrrolidine-based inhibitors, the stereochemistry at positions 2, 3, and 4 of the pyrrolidine ring was found to be critical for inhibitory potency. nih.gov

Alterations of the Linker and Terminal Group: The linker and the terminal acidic group are also important for activity. In a study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, varying the length and flexibility of the linker chain had a profound effect on their inhibitory potency and selectivity. nih.gov A conformationally flexible linker tended to increase potency but decrease selectivity, while a more rigid linker had the opposite effect. nih.gov

The following table illustrates a hypothetical SAR for a series of this compound derivatives based on findings from related compound series.

| Compound | R1 (Benzyl Substitution) | R2 (Pyrrolidine Substitution) | Linker Modification | IC50 (nM) |

|---|---|---|---|---|

| 1 | H | H | -OCH2- | 150 |

| 2 | 4-Cl | H | -OCH2- | 75 |

| 3 | 4-OCH3 | H | -OCH2- | 200 |

| 4 | H | 3-OH | -OCH2- | 120 |

| 5 | H | H | -SCH2- | 300 |

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dergipark.org.trdovepress.com A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the target's binding site (structure-based). dovepress.com

For a series of compounds related to this compound, a ligand-based pharmacophore model could be developed by aligning the structures of the most active compounds and identifying common chemical features. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

For example, a pharmacophore model for a series of 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors was developed and consisted of two hydrogen bond acceptors, one hydrophobic group, one positive ionizable feature, and one aromatic ring. nih.gov This model was then used to derive a 3D-QSAR model that successfully predicted the activity of new compounds. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases to identify novel compounds that possess the required pharmacophoric features and are therefore likely to be active. researchgate.net This approach accelerates the discovery of new lead compounds. Furthermore, the pharmacophore model can guide the optimization of existing leads by suggesting modifications that would better fit the pharmacophoric requirements, thus enhancing their biological activity. researchgate.net

Molecular and Biochemical Mechanisms of Action

Investigation of Molecular Targets and Binding Interactions

There is no available information on the specific molecular targets of (1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid.

No studies have been published that investigate the potential for this compound to act as an inhibitor or activator of any known enzymes. The structural motifs of the molecule, including the benzyl (B1604629) group, pyrrolidine (B122466) ring, and acetic acid moiety, could theoretically interact with various enzyme active sites, but this remains speculative without experimental evidence.

There is a lack of research on the receptor binding profile of this compound. It is unknown whether this compound binds to any specific cell surface or intracellular receptors, and consequently, no studies on ligand-receptor complexes have been performed.

Without identified protein targets, there have been no investigations into the dynamics or thermodynamics of protein-ligand interactions for this compound. Such studies would be crucial to understanding the affinity, selectivity, and stability of any potential interactions.

Cellular Pathway Modulation and Signal Transduction Studies

The effect of this compound on cellular pathways and signal transduction is currently unknown.

No research has been conducted to determine if this compound modulates any intracellular signaling cascades, such as kinase pathways or second messenger systems.

A search of the scientific literature did not yield any studies employing cellular assays, such as reporter gene assays or enzyme activity assays in a cellular context, to elucidate the mechanism of action of this compound.

Molecular Recognition and Specificity Profiling

Detailed studies on the molecular recognition and specificity profile of this compound are not currently available in the public domain. The specific biological targets, binding affinities, and potential off-target interactions of this compound have not been characterized. Understanding the molecular recognition involves identifying the precise proteins, enzymes, receptors, or other biomolecules with which the compound interacts to elicit a biological response. This typically requires a range of biophysical and biochemical assays, such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), none of which have been publicly documented for this compound.

The specificity profile, which determines the selectivity of the compound for its intended target over other potential targets, also remains uncharacterized. A favorable specificity profile is crucial for minimizing off-target effects. The lack of such data for this compound means its therapeutic potential and potential for adverse reactions remain unknown.

Omics-Based Approaches for Mechanistic Discovery (e.g., Proteomics, Metabolomics in Research Contexts)

Omics-based technologies represent powerful tools for the unbiased discovery of a compound's mechanism of action by providing a global view of its effects on cellular processes. However, there is no evidence in the reviewed literature of proteomics or metabolomics studies having been conducted on this compound.

Proteomics: A proteomics-based approach, such as chemical proteomics or expression proteomics, could be employed to identify the protein targets of this compound. For instance, techniques like affinity chromatography-mass spectrometry could potentially isolate and identify binding partners. Expression proteomics, using methods like 2D-gel electrophoresis or label-free shotgun proteomics, could reveal changes in the cellular proteome in response to treatment with the compound, offering clues about the pathways it modulates.

Metabolomics: Similarly, metabolomics studies would be invaluable in understanding the metabolic consequences of cellular exposure to this compound. By analyzing the global changes in small-molecule metabolites, researchers could infer which metabolic pathways are perturbed by the compound's activity.

The table below illustrates hypothetical data that could be generated from such omics studies, showcasing the type of information that is currently lacking for this compound.

| Omics Approach | Potential Data Generated | Insights Gained |

| Proteomics | Identification of direct binding proteins; Quantification of changes in protein expression levels. | Elucidation of direct molecular targets; Understanding of affected cellular signaling and functional pathways. |

| Metabolomics | Quantification of changes in endogenous metabolite levels (e.g., amino acids, lipids, glucose intermediates). | Identification of perturbed metabolic pathways; Understanding of the compound's impact on cellular energy and biosynthesis. |

This table represents a hypothetical example of the types of data that could be generated from omics studies; no such data currently exists for this compound.

Preclinical Research Paradigms and Model Systems for Mechanistic Elucidation

In Vitro Research Methodologies for Mechanistic Elucidation

Currently, there is no publicly available data from cell-based assays to indicate the specific molecular targets of (1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid. Investigations would typically involve screening the compound against a panel of cell lines to identify any cytotoxic or cytostatic effects, followed by more targeted assays to determine its mechanism of action. Techniques such as high-content imaging, reporter gene assays, or thermal shift assays could be employed to identify direct binding targets and downstream signaling pathway modulation.

No information is available regarding the effect of this compound on specific enzymes. Biochemical assays are crucial for determining whether a compound acts as an inhibitor, activator, or allosteric modulator of an enzyme. Standard kinetic studies would be required to determine parameters such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) against a purified enzyme of interest.

The effects of this compound have not been reported in primary cell cultures or co-culture systems. Such studies would be valuable for understanding the compound's activity in a more physiologically relevant context than immortalized cell lines. For instance, its effects on neuronal firing in primary cortical neurons or its immunomodulatory properties in co-cultures of immune cells could be investigated.

Computational and Theoretical Chemistry Applications

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. For "(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid," these methods can elucidate its potential binding modes within a receptor's active site, providing a structural basis for its biological activity.

In a typical molecular docking study, the three-dimensional structure of "this compound" would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues can be identified. For instance, studies on structurally similar N-benzyl pyrrolidine (B122466) derivatives have highlighted the importance of interactions with specific residues like tyrosine, asparagine, and arginine at the active site of their targets. ijper.org

Molecular dynamics (MD) simulations can further refine the docking results by simulating the dynamic behavior of the ligand-protein complex over time. This provides a more realistic representation of the binding event, allowing for the assessment of the stability of the predicted binding pose and the identification of key conformational changes that may occur upon binding.

Illustrative Molecular Docking Results:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | Lys76, Glu91 | Hydrogen Bond |

| Hypothetical Kinase A | Leu128, Val135 | Hydrophobic Interaction | |

| Hypothetical Protease B | -7.9 | Asp25, Asp29 | Hydrogen Bond, Electrostatic |

| Hypothetical Protease B | Ile50, Gly78 | Hydrophobic Interaction |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For "this compound," these calculations can provide insights into its chemical stability, reactivity hotspots, and the distribution of electron density.

These methods can be used to calculate various molecular properties, including optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The MEP map can identify electron-rich and electron-poor regions of the molecule, which are crucial for understanding its interactions with other molecules. For example, in related heterocyclic compounds, DFT calculations have been used to successfully predict molecular geometries and vibrational spectra.

Illustrative Quantum Chemical Calculation Data (DFT/B3LYP/6-31G):*

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation |

| LUMO Energy | -1.5 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability |

| Dipole Moment | 2.8 D | Measure of molecular polarity |

De Novo Design and Virtual Screening Methodologies for New Analogs

De novo design and virtual screening are computational strategies for discovering new molecules with desired properties. De novo design algorithms can generate novel molecular structures that are predicted to bind to a specific target, often by assembling molecular fragments within the target's active site. This approach can lead to the discovery of entirely new chemical scaffolds.

Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are most likely to bind to a target of interest. This can be done through ligand-based methods, which search for molecules with similar properties to known active compounds, or structure-based methods, which use docking to predict binding affinity. The pyrrolidine scaffold is recognized as a versatile starting point in drug discovery for generating novel, biologically active compounds. nih.gov

Predictive Modeling of Biological Activity Based on Molecular Descriptors (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating a set of molecular descriptors that encode various aspects of a molecule's structure (e.g., steric, electronic, and hydrophobic properties), a predictive model can be built.

For a series of analogs of "this compound," a QSAR model could be developed to predict their biological activity based on descriptors such as molecular weight, logP, polar surface area, and various topological and quantum chemical parameters. Such models can be used to prioritize the synthesis of new compounds and to guide the optimization of lead compounds. Studies on pyrrolidin-2-one derivatives have successfully used QSAR to create models that explain a significant portion of the variance in biological activity. nih.gov

Illustrative QSAR Model Equation:

pIC50 = 0.5 * LogP - 0.01 * MW + 0.2 * TPSA + 1.5

Where:

pIC50 is the predicted biological activity

LogP is the octanol-water partition coefficient

MW is the molecular weight

TPSA is the topological polar surface area

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like "this compound," understanding its preferred conformations is crucial, as the bioactive conformation (the one that binds to the target) may not be the lowest energy conformation in solution.

Computational methods can be used to systematically search the conformational space of the molecule and to calculate the relative energies of different conformers. researchgate.net This information can help in understanding the molecule's flexibility and in designing more rigid analogs that are locked in the bioactive conformation. The puckering of the pyrrolidine ring is a key conformational feature that can be influenced by substituents. nih.gov

Illustrative Conformational Analysis Data:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-O-C-C) | Pyrrolidine Ring Pucker |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 175° | C2-endo |

| 2 | 1.25 | -65° | C3-exo |

| 3 | 2.10 | 70° | C2-endo |

Future Research Directions and Translational Opportunities

Identification of Unexplored Molecular Targets and Biochemical Pathways

The biological activity of pyrrolidine (B122466) derivatives is diverse, with demonstrated effects in areas such as cancer, infectious diseases, and central nervous system disorders. nbinno.com For (1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid, a key area of future research will be the systematic screening against a wide array of biological targets to uncover novel therapeutic applications.

Potential Unexplored Targets:

Enzymes: Pyrrolidine derivatives have shown inhibitory activity against various enzymes. For instance, some have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes, while others have been explored as inhibitors of neuronal nitric oxide synthase (nNOS). researchgate.netnih.gov A comprehensive enzymatic screening of this compound could reveal unexpected inhibitory activities.

G-Protein Coupled Receptors (GPCRs): The structural complexity of pyrrolidine derivatives makes them suitable candidates for interacting with the binding sites of GPCRs. Some pyrrolidine derivatives have been identified as ghrelin receptor agonists. nih.gov High-throughput screening against a panel of GPCRs could identify novel modulators of this important receptor family.

Ion Channels: The modulation of ion channels is a critical mechanism for many therapeutic agents. The interaction of pyrrolidine-containing compounds with voltage-gated sodium and calcium channels has been noted in the context of anticonvulsant activity. nih.gov

Protein-Protein Interactions (PPIs): The disruption of PPIs is an emerging therapeutic strategy. The three-dimensional structure of pyrrolidine derivatives could allow them to interfere with the large and often flat surfaces of PPI interfaces.

Exploring Biochemical Pathways:

Future research should also focus on elucidating the biochemical pathways modulated by this compound. Techniques such as metabolomics and proteomics can provide a global view of the cellular changes induced by the compound, offering clues to its mechanism of action. For example, understanding how this compound affects pathways like MAPK p38 and NF-κB signaling, which are modulated by some naturally occurring pyrrole (B145914) analogs, could provide significant insights. nih.gov

Development of Advanced Methodologies for Investigating this compound Interactions

A thorough understanding of how this compound interacts with its biological targets is crucial for its development as a therapeutic agent or research tool. A variety of advanced biophysical and computational techniques can be employed for this purpose.

Biophysical Techniques:

| Technique | Principle | Application for this compound |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters. nih.gov | Quantify the binding affinity, stoichiometry, and thermodynamic profile of the interaction with a target protein. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon binding. nih.gov | Determine the kinetics (on- and off-rates) of the binding interaction in real-time. |

| X-ray Crystallography | Provides a high-resolution 3D structure of the compound bound to its target. | Visualize the precise binding mode and key interactions at the atomic level, guiding structure-based drug design. hilarispublisher.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can identify the binding site and characterize the dynamics of the interaction in solution. | Map the binding interface on the protein and understand conformational changes upon binding. hilarispublisher.com |

Computational Approaches:

Computational methods are invaluable for predicting and analyzing protein-ligand interactions, offering a cost-effective and time-efficient complement to experimental techniques. hilarispublisher.com

Molecular Docking: This technique can predict the preferred binding orientation of this compound to a target protein and estimate the binding affinity. hilarispublisher.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the protein-ligand complex over time, revealing conformational changes and the stability of the interaction.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of related compounds, QSAR models can be developed to predict the biological activity of new analogs of this compound.

Application of this compound as a Chemical Probe or Research Tool in Biological Systems

A chemical probe is a small molecule that can be used to study the function of a biological target in cells and organisms. With a well-characterized mechanism of action, this compound could serve as a valuable research tool.

Potential Applications as a Chemical Probe:

Target Validation: If the compound is found to be a potent and selective modulator of a specific protein, it can be used to investigate the physiological and pathological roles of that protein.

Pathway Elucidation: By observing the cellular effects of the compound, researchers can gain a better understanding of the biological pathways in which its target is involved.

Imaging Applications: Fluorescently labeling this compound could enable the visualization of its target within cells and tissues, providing spatial and temporal information about the target's distribution and dynamics.

Challenges and Perspectives in Academic Research on Pyrrolidine-Acetic Acid Derivatives

While pyrrolidine-acetic acid derivatives hold significant promise, their development is not without challenges.

Key Challenges:

Stereoselective Synthesis: The pyrrolidine ring often contains multiple chiral centers, making the stereoselective synthesis of specific isomers a significant challenge. mdpi.com The development of efficient and scalable synthetic routes to enantiomerically pure compounds is crucial. nih.gov

Target Identification and Validation: For many pyrrolidine derivatives with interesting biological activities, the precise molecular targets remain unknown. Identifying these targets is a critical step in understanding their mechanism of action.

Physicochemical Properties: Issues such as poor solubility can hinder the biological assessment and further development of these compounds. nih.gov

Future Perspectives:

Despite these challenges, the future of research in this area is bright. The development of novel synthetic methodologies, including continuous flow chemistry, is enabling the rapid and efficient synthesis of libraries of chiral pyrrolidine derivatives. rsc.org Furthermore, advances in chemical biology and proteomics are facilitating the identification of the molecular targets of bioactive compounds.

Exploration of Novel Synthetic Strategies for Enhanced Analog Diversity

The generation of a diverse library of analogs of this compound is essential for establishing structure-activity relationships (SAR) and optimizing its properties.

Novel Synthetic Approaches:

Multicomponent Reactions (MCRs): MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step, providing an efficient way to generate a wide range of pyrrolidine derivatives.

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between azomethine ylides and alkenes is a powerful method for the stereoselective synthesis of substituted pyrrolidines. acs.org

Functionalization of the Pyrrolidine Ring: The development of methods for the selective functionalization of the pyrrolidine ring at various positions is crucial for exploring the chemical space around the core scaffold.

By systematically modifying the benzyl (B1604629) group, the acetic acid side chain, and the substitution pattern on the pyrrolidine ring, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, pyrrolidine derivatives can be synthesized by heating benzaldehyde analogs with amines (e.g., dialkylamines) in DMF at 150°C, monitored via TLC for reaction completion. Post-synthesis, extraction with ethyl acetate, washing with ammonium chloride, and drying over MgSO₄ are critical purification steps . Optimizing molar ratios of reagents (e.g., 1:1.04 aldehyde-to-amine ratio) and reaction time (e.g., 20 hours) can improve yields up to 93%.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For instance, H NMR in DMSO- can resolve signals for aromatic protons (δ 7.61–6.75 ppm) and pyrrolidine methylene groups (δ 3.33–1.96 ppm). Complementary techniques like IR spectroscopy (for carbonyl groups) and mass spectrometry (for molecular weight validation) are recommended. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in spectral assignments .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Store the compound in a sealed, dry environment to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Employ high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For stereoisomers, use chiral chromatography or X-ray crystallography (as in benzene-1,2-dicarboxylic acid co-crystals) to resolve structural ambiguities . Computational tools like DFT calculations can also predict NMR shifts for comparison with experimental data .

Q. What experimental designs mitigate degradation of this compound during prolonged studies?

- Methodological Answer : Degradation due to temperature or pH can be minimized by storing samples at 4°C in inert atmospheres (e.g., argon). Stability studies using HPLC or LC-MS under varying conditions (pH 3–9, 25–40°C) can identify optimal storage parameters. For long-term experiments, add stabilizers like antioxidants (e.g., BHT) or chelating agents .

Q. Which computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) can model transition states and reaction pathways. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvent effects (e.g., DMF vs. THF) on reaction kinetics. Pair computational predictions with small-scale exploratory syntheses for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.